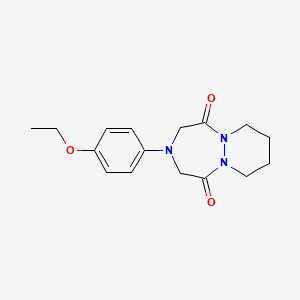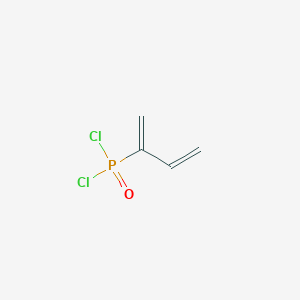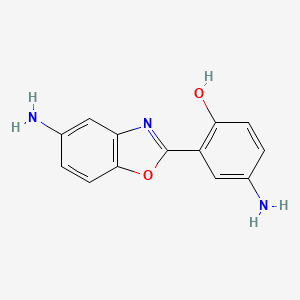![molecular formula C32H40O2 B14459850 [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester CAS No. 70116-35-7](/img/structure/B14459850.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its biphenyl core structure, which is substituted with a carboxylic acid group, an octyl chain, and a phenyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester typically involves multiple steps, starting with the preparation of the biphenyl core. The carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the phenyl ester group. The octyl chain is then added via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used to enhance reaction rates and yields. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and organic semiconductors.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: The compound and its analogs are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty polymers and as an additive in lubricants to enhance performance.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active sites of enzymes, while the functional groups can form hydrogen bonds or hydrophobic interactions with the target. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s observed biological effects.
相似化合物的比较
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, 4-[(2S)-2-methylbutyl]phenyl ester
Comparison: Compared to its analogs with shorter or longer alkyl chains, [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester exhibits a balance of hydrophobicity and steric bulk that can enhance its binding affinity and selectivity for certain molecular targets. This makes it a unique and valuable compound in both research and industrial applications.
属性
CAS 编号 |
70116-35-7 |
|---|---|
分子式 |
C32H40O2 |
分子量 |
456.7 g/mol |
IUPAC 名称 |
[4-[(2S)-2-methylbutyl]phenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H40O2/c1-4-6-7-8-9-10-11-26-12-16-28(17-13-26)29-18-20-30(21-19-29)32(33)34-31-22-14-27(15-23-31)24-25(3)5-2/h12-23,25H,4-11,24H2,1-3H3/t25-/m0/s1 |
InChI 键 |
YNJUMESZHDXQSZ-VWLOTQADSA-N |
手性 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C[C@@H](C)CC |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
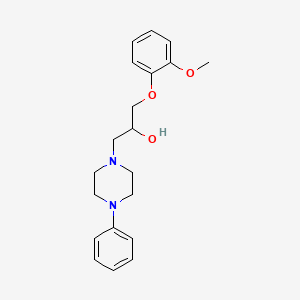
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
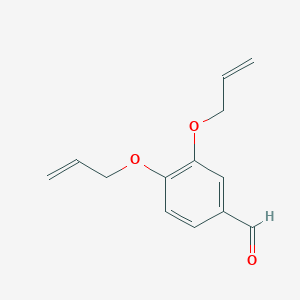

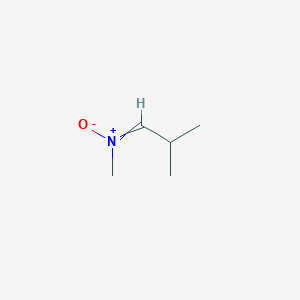
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)

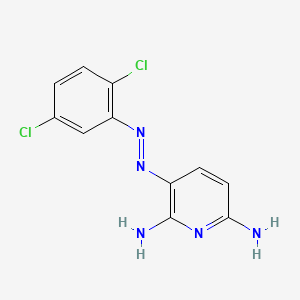

![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
